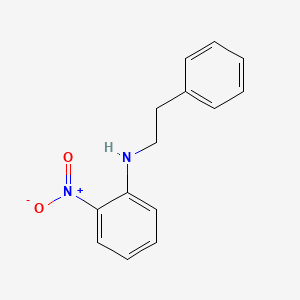

2-nitro-N-(2-phenylethyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-nitro-N-(2-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-16(18)14-9-5-4-8-13(14)15-11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBBUBPDMDQMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387823 | |

| Record name | (2-nitrophenyl)(2-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100870-32-4 | |

| Record name | (2-nitrophenyl)(2-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitro N 2 Phenylethyl Aniline and Analogues

Established Synthetic Pathways for N-Substituted Nitroanilines

The formation of the N-aryl bond in N-substituted nitroanilines is a fundamental transformation in organic chemistry. Several classical and modern methods are employed to achieve this, each with its own set of conditions and applications.

Nucleophilic Aromatic Substitution Strategies with Amines

Nucleophilic aromatic substitution (SNA_r) is a primary method for the synthesis of N-substituted nitroanilines. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, in this case, an amine. The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring is crucial for activating the ring towards nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring.

For the synthesis of 2-nitro-N-(2-phenylethyl)aniline, this would involve the reaction of a 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) with phenethylamine (B48288). The nitro group at the ortho position provides strong activation, facilitating the substitution reaction. The choice of solvent and base is important for the success of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being used. The reaction can be catalyzed by the presence of a base to deprotonate the amine, increasing its nucleophilicity.

A study on the synthesis of N-(2-phenylethyl)nitroaniline derivatives demonstrated the successful application of this method. For instance, 2,4-dinitro-N-(2-phenylethyl)aniline was synthesized by reacting 2,4-dinitrofluorobenzene with phenethylamine. Similarly, reacting 5-chloro-2-nitroanilines with thiophenols in the presence of a base like sodium hydride or potassium carbonate in DMF has been used to produce 2-nitro-5-(phenylthio)-anilines. These examples highlight the utility of SNA_r in forming the C-N bond in these types of compounds.

Table 1: Examples of Nucleophilic Aromatic Substitution for N-Substituted Nitroaniline Synthesis

| Electrophile | Nucleophile | Product | Reference |

| 2,4-Dinitrofluorobenzene | Phenethylamine | 2,4-Dinitro-N-(2-phenylethyl)aniline | |

| 5-Chloro-2-nitroaniline | Thiophenol | 2-Nitro-5-(phenylthio)-aniline | |

| 2-Chloropyridine | Amine | Substituted 2-aminopyridine |

Reductive Amination Approaches for Anilines

Reductive amination is a versatile two-step process that can be used to synthesize N-substituted anilines. This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, this could theoretically involve the reaction of 2-nitrobenzaldehyde (B1664092) with phenethylamine, followed by reduction.

The key advantage of this method is the ability to form a wide variety of substituted amines by varying the carbonyl and amine starting materials. The reduction of the imine intermediate can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. NaBH₃CN is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the carbonyl group.

Nitro-Mannich Type Reactions for β-Nitroamines

The Nitro-Mannich reaction, also known as the aza-Henry reaction, is a carbon-carbon bond-forming reaction that involves the nucleophilic addition of a nitroalkane to an imine. This reaction leads to the formation of β-nitroamines. While not a direct route to this compound, it is a significant method for synthesizing precursors or analogues containing a β-nitroamine functionality.

The reaction is typically catalyzed by a base, which deprotonates the nitroalkane to form a nitronate anion, the active nucleophile. The imine can be pre-formed or generated in situ from an aldehyde and an amine. The development of stereoselective nitro-Mannich reactions has expanded its utility, allowing for the synthesis of chiral β-nitroamines with high enantiomeric and diastereomeric purity.

For example, a one-pot, three-component nitro-Mannich reaction has been described using an aldehyde, an amine, and a nitroalkane in the presence of a heterogeneous catalyst. This approach offers an environmentally friendly route to a variety of β-nitroamines. The resulting β-nitroamine products can be further modified, for instance, by reduction of the nitro group, to access a wider range of functionalized amines.

Direct N-Alkylation and Acylation of Nitroanilines

Direct N-alkylation of a nitroaniline with an appropriate alkyl halide is another potential route to 2-

Emerging Synthetic Methodologies for N-(2-phenylethyl)aniline Compounds

Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of aniline (B41778) derivatives. These methodologies aim to overcome the limitations of traditional synthetic routes, such as harsh reaction conditions, long reaction times, and the use of hazardous reagents.

In line with the principles of green chemistry, recent research has explored catalyst-free and ultrasound-assisted methods for the synthesis of aniline derivatives. While traditional methods for the alkylation of anilines often result in low yields and require extended reaction times, ultrasound irradiation has emerged as a powerful tool to accelerate these transformations under milder conditions. nih.gov

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly enhance reaction rates. An efficient method for the synthesis of N,N-bis(phenacyl)anilines has been developed using ultrasound irradiation (350 W) at room temperature in the absence of a solvent. nih.gov This approach, which uses sodium carbonate as an acid acceptor and polyethylene (B3416737) glycol (PEG 400) as a catalyst, affords the desired products in high yields (73–83%) within a short reaction time of 30–45 minutes. nih.gov The key advantages of this method are the mild reaction conditions, experimental simplicity, and reduced environmental impact due to the solvent-free conditions. nih.gov

The development of catalyst-free synthetic methods is another significant step towards greener chemical processes. For instance, a facile catalyst-free method has been developed for the synthesis of 2-vinylquinolines through a direct deamination reaction. rsc.org While not a direct synthesis of N-(2-phenylethyl)aniline, this demonstrates the potential for designing catalyst-free reactions for related nitrogen-containing heterocyclic compounds. rsc.org

Table 1: Ultrasound-Assisted Synthesis of N,N-bis(phenacyl)anilines nih.gov

| Aniline Derivative | α-Bromoacetophenone Derivative | Time (min) | Yield (%) |

|---|---|---|---|

| Aniline | α-Bromoacetophenone | 30 | 83 |

| 4-Methylaniline | α-Bromoacetophenone | 35 | 81 |

| 4-Methoxyaniline | α-Bromoacetophenone | 40 | 78 |

| 4-Chloroaniline | α-Bromoacetophenone | 45 | 75 |

| 4-Bromoaniline | α-Bromoacetophenone | 45 | 73 |

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. This technology is particularly beneficial for optimizing reaction conditions and is considered a greener alternative due to its energy efficiency. nih.gov

An example of the application of microwave irradiation in the synthesis of aniline derivatives is the preparation of N-phenylsuccinimide from aniline and succinic anhydride (B1165640). In a domestic microwave oven, this reaction can be completed in just four minutes, yielding the product in the range of 40–60%. nih.gov This represents a significant improvement over traditional methods that can take several hours. The reaction proceeds in the absence of a solvent, further enhancing its green credentials. nih.gov The process involves the initial reaction of aniline with succinic anhydride to form an amidoacid, which then undergoes cyclization to the imide under microwave irradiation. nih.gov This approach highlights the potential for microwave-promoted optimization in the synthesis of N-(2-phenylethyl)aniline and its analogues, offering a rapid and efficient route to these compounds. nih.gov

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. The application of continuous flow reactors to the synthesis of aniline derivatives has been an area of significant interest.

One notable application is the continuous chemoenzymatic synthesis of anilines from nitroaromatic compounds. This approach utilizes immobilized nitroreductase enzymes in a packed-bed reactor, offering a sustainable alternative to traditional precious-metal-catalyzed hydrogenations. nih.govnih.gov The enzymatic reduction operates at room temperature and atmospheric pressure in aqueous buffer, avoiding the need for high-pressure hydrogen gas and expensive, toxic metal catalysts. nih.gov A continuous extraction module can be integrated into the flow system, allowing for the simultaneous reaction and workup in a single, continuous operation. nih.gov This method has demonstrated high chemoselectivity, even in the presence of functional groups that are labile to hydrogenation. nih.gov

Furthermore, continuous flow reactors are well-suited for catalytic hydrogenation reactions. For instance, the hydrogenation of nitrobenzene (B124822) to aniline can be performed in a continuous flow setup using palladium-based catalysts. Studies have shown that aniline selectivity is sensitive to residence time and catalyst loading. mdpi.com By optimizing the weight hourly space velocity (WHSV), high yields of aniline can be achieved while minimizing the formation of over-hydrogenated byproducts. mdpi.com The use of continuous flow reactors provides better control over the exothermic nature of hydrogenation reactions, making the process safer and more efficient for large-scale production. mdpi.com

Table 2: Continuous Flow Hydrogenation of Nitrobenzene to Aniline mdpi.com

| Catalyst | Temperature (°C) | WHSV (h⁻¹) | Aniline Selectivity (%) | Aniline Yield (%) |

|---|---|---|---|---|

| GU-1 (Higher Pd loading) | 180 | - | 35 | - |

| GU-2 (Lower Pd loading) | 60 | - | 97 | - |

| GU-2 (Lower Pd loading) | 100 | 0.15 | - | 97 |

| GU-2 (Lower Pd loading) | 180 | - | 68 | - |

Enantioselective Synthesis of Chiral N-(2-phenylethyl)aniline Derivatives

The development of enantioselective methods for the synthesis of chiral amines and their derivatives is of great importance due to the prevalence of chiral amine moieties in pharmaceuticals and other bioactive molecules. For N-(2-phenylethyl)aniline derivatives, chirality can be introduced either in the phenylethyl backbone or at the nitrogen atom if it becomes a stereocenter.

One approach to synthesizing chiral N-(2-phenylethyl)aniline derivatives is to start with a chiral building block. For example, the synthesis of N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalanine has been accomplished by reacting 4-methylsulfonyl-2-nitrofluorobenzene with the naturally occurring chiral amino acid, L-phenylalanine. nih.gov In this case, the chirality of the final molecule is derived from the enantiomerically pure starting material. nih.gov

Another strategy involves the use of a chiral auxiliary. Chiral 1-phenylethylamine (B125046) (α-PEA) is a well-known and widely used chiral auxiliary in asymmetric synthesis. wur.nl It can be temporarily incorporated into a molecule to direct a subsequent stereoselective reaction, after which it can be cleaved to afford the desired chiral product. For instance, N-[(S)-α-phenylethyl]-4-piperidone has been used as a key chiral intermediate in the synthesis of (+)-lortalamine. wur.nl This highlights the potential of using chiral amines like α-PEA to induce chirality in the synthesis of more complex molecules. wur.nl

More advanced methods focus on the direct enantioselective construction of chiral centers. The enantiospecific synthesis of aniline-derived sulfonimidamides, which are analogues of sulfonamides with a chiral sulfur center, has been achieved through the reaction of sulfonimidoyl fluorides with anilines in the presence of a calcium catalyst. This reaction proceeds with an inversion of configuration at the sulfur atom and provides high enantiomeric excess for a range of aniline substrates. This demonstrates the feasibility of creating stereogenic centers in aniline derivatives through carefully designed catalytic systems.

Chemical Transformations and Reaction Mechanisms of 2 Nitro N 2 Phenylethyl Aniline Systems

Reactivity of the Nitro Functional Group

The nitro group is a key reactive center in the molecule, primarily undergoing reductive transformations to yield the corresponding amino derivative. This conversion is fundamental in synthetic chemistry as it dramatically alters the electronic properties of the aniline (B41778) ring.

Reductive Transformations to Amino Derivatives

The reduction of the aromatic nitro group in 2-nitro-N-(2-phenylethyl)aniline to a primary amine is a common and synthetically valuable transformation. This reaction converts the starting material into N¹-(2-phenylethyl)benzene-1,2-diamine. This transformation is significant because it changes a strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which profoundly modifies the chemical behavior of the aromatic ring. masterorganicchemistry.com

Several established methods are effective for this reduction on an industrial scale. wikipedia.org The primary approaches include:

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org This method is often preferred due to its clean nature and high yields.

Metal-Acid Systems: The reduction can also be achieved using active metals in an acidic medium. masterorganicchemistry.com Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl) are effective for converting aromatic nitro compounds to anilines. masterorganicchemistry.com Tin(II) chloride is another common reagent used for this purpose. wikipedia.org

The resulting product, N¹-(2-phenylethyl)benzene-1,2-diamine, is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Table 1: Common Reagents for Nitro Group Reduction

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | N¹-(2-phenylethyl)benzene-1,2-diamine |

| Metal/Acid Reduction | Fe/HCl, Zn/HCl, Sn/HCl, or SnCl₂ | N¹-(2-phenylethyl)benzene-1,2-diamine |

| Sulfide (B99878) Reduction | Sodium sulfide (Na₂S) or (NH₄)₂S | N¹-(2-phenylethyl)benzene-1,2-diamine |

| Hydrosulfite Reduction | Sodium hydrosulfite (Na₂S₂O₄) | N¹-(2-phenylethyl)benzene-1,2-diamine |

Mechanistic Investigations of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is not a single-step process but proceeds through a series of intermediates. The precise mechanism can vary depending on the reagents and reaction conditions, particularly the pH of the medium.

Under typical catalytic hydrogenation conditions, the transformation is believed to occur via a direct or "hydrogenation" pathway. This involves the sequential addition of hydrogen atoms to the nitro group. The generally accepted sequence of intermediates involves the formation of a nitroso derivative followed by a hydroxylamine (B1172632) derivative, which is then further reduced to the final amine. orientjchem.org

A proposed mechanistic pathway based on density functional theory (DFT) studies on the reduction of nitrobenzene (B124822) over a Pt(111) catalyst identifies the following key steps lboro.ac.uk:

Initial Hydrogenation: The nitro group (NO₂) is first hydrogenated to form a nitroso intermediate (NO).

Hydroxylamine Formation: The nitroso intermediate is subsequently reduced to a hydroxylamine (NHOH).

Final Reduction: The hydroxylamine is finally reduced to the amino group (NH₂).

In acidic media, the mechanism is similar, involving protonation steps and electron transfer from the metal. In alkaline media, condensation reactions between intermediates like nitrosobenzene (B162901) and aniline can occur, leading to products such as azoxybenzenes, which are then cleaved and reduced to the amine. orientjchem.org For this compound, the direct hydrogenation route is the most relevant for its conversion to N¹-(2-phenylethyl)benzene-1,2-diamine.

Reactivity of the Secondary Amine Linkage

The secondary amine group in this compound is another site for chemical modification, primarily through oxidation and acylation reactions.

Oxidation Pathways and Derivative Formation

Secondary aromatic amines can undergo oxidation at the nitrogen atom. uomustansiriyah.edu.iq Potential oxidation pathways include N-dealkylation and N-oxidation. N-oxidation can lead to the formation of hydroxylamine intermediates, which may be further oxidized to corresponding nitrone derivatives. uomustansiriyah.edu.iq Another important reaction is N-nitrosation, where the secondary amine reacts with a nitrosating agent (e.g., nitrous acid, generated from NaNO₂ and acid) to form an N-nitrosoamine. This reaction is particularly relevant in the context of creating N-nitrosated secondary amines that can act as slow and sustained nitric oxide (NO) releasing agents. nih.gov

Acylation and Further Derivatization Reactions

The secondary amine can be readily acylated by reacting it with acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). stackexchange.com This reaction converts the secondary amine into a tertiary amide.

This acylation is a common strategy in organic synthesis for several reasons:

Protection: The resulting amide is less nucleophilic and less basic than the parent amine, effectively "protecting" it from participating in other reactions, such as oxidation or further alkylation.

Modification of Directing Effects: In aniline systems, converting the amino group to an acetamido group reduces its powerful activating and ortho, para-directing influence in electrophilic aromatic substitution reactions. This allows for more controlled substitutions, often favoring the para product. stackexchange.comlibretexts.org

For this compound, acylation would yield an N-acyl derivative, such as N-acetyl-2-nitro-N-(2-phenylethyl)aniline. This reaction provides a route to further functionalize the molecule and modulate the reactivity of the aniline ring.

Aromatic Substitution Reactions on Phenyl and Aniline Moieties

The molecule contains two distinct aromatic rings, the aniline moiety and the phenyl moiety of the phenylethyl group, each with different susceptibilities to electrophilic aromatic substitution (EAS).

Aniline Moiety: The aniline ring is substituted with two groups that have opposing electronic effects:

-NH-(CH₂CH₂Ph) group: The secondary amino group is a powerful activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. libretexts.org

-NO₂ group: The nitro group is a strong deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org

The outcome of an EAS reaction on this ring depends on the interplay of these two groups and the reaction conditions. The powerful activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it. However, the position ortho to the amine and meta to the nitro group is sterically hindered by the bulky phenylethyl substituent. The other ortho position is occupied by the nitro group. Therefore, substitution is most likely to occur at the position para to the amino group (and meta to the nitro group).

It is crucial to note that under the strong acidic conditions often required for EAS (e.g., nitration with HNO₃/H₂SO₄), the basic secondary amine can be protonated to form an anilinium ion. youtube.com This protonated group, -NH₂⁺-(CH₂CH₂Ph), is strongly deactivating and a meta-director. In this case, the directing effects of both the protonated amine and the nitro group would align to direct incoming electrophiles to position 5 (meta to both groups).

Phenyl Moiety: The phenyl ring of the phenylethyl group is substituted with an alkyl chain (-CH₂CH₂-Ar). Alkyl groups are weakly activating and ortho, para-directors. Therefore, electrophilic aromatic substitution on this second ring would preferentially occur at the ortho and para positions relative to the ethylaniline substituent.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Ring | Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Aniline Moiety | -NH-(CH₂CH₂Ph) | Activating | Ortho, Para |

| Aniline Moiety | -NO₂ | Deactivating | Meta |

| Aniline Moiety | -NH₂⁺-(CH₂CH₂Ph) (in strong acid) | Deactivating | Meta |

| Phenyl Moiety | -CH₂CH₂-Aniline | Activating (Weak) | Ortho, Para |

Electrophilic Aromatic Substitution (EAS) Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the aniline ring of this compound is governed by the competing directing effects of its two substituents: the N-(2-phenylethyl)amino group (-NH-CH₂CH₂Ph) and the nitro group (-NO₂).

The N-substituted amino group is an activating group, meaning it increases the rate of electrophilic substitution relative to benzene. byjus.com By donating its lone pair of electrons into the aromatic ring through resonance, it increases the electron density at the ortho and para positions (C4 and C6). byjus.comrsc.orgrsc.org Consequently, it directs incoming electrophiles to these positions.

Conversely, the nitro group is a powerful deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. scispace.comquora.com This deactivation is most pronounced at the ortho and para positions, rendering the meta position (C5 relative to the nitro group) the least deactivated and therefore the preferred site for electrophilic attack. wikipedia.org

A critical consideration in EAS reactions is the reaction medium. Many electrophilic substitutions, such as nitration and sulfonation, are conducted in strong acids. youtube.com Under these conditions, the basic amino group is protonated to form an anilinium ion (-NH₂⁺-CH₂CH₂Ph). This protonated group becomes a potent deactivating, meta-directing group due to its positive charge and strong inductive electron withdrawal. wikipedia.orgdoubtnut.combyjus.com In such a scenario, electrophilic attack would be directed to the meta position relative to the anilinium ion (C5), a site that is also meta to the original nitro group. This effect is well-documented in the nitration of aniline, which yields a significant amount of the meta-substituted product in acidic media. youtube.combyjus.com

Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution on this compound

| Substituent Group | Position | Electronic Effect | Directing Influence | Predicted Substitution Site(s) | Reaction Condition |

| -NH(CH₂CH₂Ph) | C1 | Activating, +M > -I | Ortho, Para | C4, C6 | Neutral / Non-acidic |

| -NO₂ | C2 | Deactivating, -M, -I | Meta | C4, C6 | Neutral / Non-acidic |

| -N⁺H₂(CH₂CH₂Ph) | C1 | Deactivating, -I | Meta | C5 | Strongly Acidic |

| -NO₂ | C2 | Deactivating, -M, -I | Meta | C4, C6 | Strongly Acidic |

Nucleophilic Aromatic Substitution (SNAr) Activation

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic systems bearing strong electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.compressbooks.pub

The presence of a nitro group is strongly activating for SNAr, particularly when it is positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgpressbooks.pubbyjus.com The nitro group effectively stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the rate-determining nucleophilic addition step. wikipedia.orgyoutube.comnih.gov

The molecule this compound does not possess an intrinsic leaving group on its nitrated aromatic ring. Therefore, it does not undergo SNAr reactions itself. However, the 2-nitro group serves as a powerful activator for such substitutions. If a suitable leaving group were present at the C4 or C6 positions (ortho or para to the nitro group, respectively), the molecule would be highly susceptible to nucleophilic attack at that site. The reaction rate is enhanced with an increasing number of electron-withdrawing groups. pressbooks.pub

For instance, a hypothetical derivative like 4-chloro-2-nitro-N-(2-phenylethyl)aniline would be expected to react readily with nucleophiles (e.g., alkoxides, amines) to displace the chloride ion, demonstrating the activating influence of the ortho-nitro group. Studies on the relative activation of ortho vs. para nitro groups have shown both to be highly effective in promoting SNAr reactions. acs.org

Directed C-H Arylation Studies

Modern synthetic chemistry has increasingly utilized transition-metal-catalyzed C-H activation and functionalization as a powerful tool for forming carbon-carbon bonds, bypassing the need for pre-functionalized substrates. acs.org A common strategy involves using a directing group, which coordinates to the metal catalyst and positions it for selective cleavage of a specific C-H bond, typically at the ortho position. nih.gov

For aniline derivatives, the amino group itself or a group installed upon it can serve as the directing functionality. nih.gov While many methods require N-protection of the aniline, nih.gov techniques for the direct functionalization of unprotected or secondary anilines are emerging. acs.orgacs.org These reactions often employ palladium or rhodium catalysts. nih.govacs.org

In the context of this compound, the secondary amine presents a potential coordination site for a metal catalyst. It could either be used directly or be derivatized with a more effective directing group (e.g., a pyrimidine (B1678525) or amide) to guide C-H arylation. acs.orgrsc.org Research has shown that C-H activation can tolerate a variety of functional groups, including nitro groups. acs.orgnih.gov For example, palladium-catalyzed direct arylation of nitrobenzene, while requiring specific conditions, demonstrates the feasibility of such transformations on nitrated rings. acs.org

Therefore, it is plausible that this compound could undergo directed C-H arylation. Depending on the specific directing group and catalytic system employed, functionalization could potentially be directed to the C6 position of the aniline ring or even to one of the C-H bonds on the phenylethyl substituent.

Intramolecular Interactions and Conformational Influences on Reactivity

Hydrogen Bonding Effects on Electronic Properties

The conformation and electronic properties of this compound are significantly influenced by a strong intramolecular hydrogen bond between the hydrogen atom of the secondary amine and an oxygen atom of the ortho-nitro group. nih.gov This interaction forms a stable pseudo-six-membered ring, a common structural motif in 2-nitroaniline (B44862) derivatives. unison.mxacs.org

Crystallographic studies on closely related compounds, such as 2,4-dinitro-N-(2-phenylethyl)aniline, confirm the presence of this N-H···O hydrogen bond. nih.gov The absence of this ortho-nitro group in similar structures, like 2-cyano-4-nitro-N-(2-phenylethyl)aniline, results in the elimination of this intramolecular bond, highlighting its dependence on the ortho-nitro functionality. nih.gov

This intramolecular hydrogen bond has profound stereoelectronic consequences:

Modulation of Electronic Properties : The hydrogen bond enhances the electron-withdrawing nature of the nitro group and diminishes the electron-donating capacity of the amino group. By pulling the amine's lone pair of electrons towards the nitro group, the hydrogen bond reduces their availability for delocalization into the aromatic ring. This effect decreases the nucleophilicity of the aniline ring, impacting its reactivity in processes like electrophilic aromatic substitution. Steric effects combined with strong hydrogen bonds can lead to significant changes in molecular geometry and electronic structure. nih.govmdpi.com

The interplay between intramolecular hydrogen bonding and other non-covalent interactions, such as C-H···O bonds and π-π stacking, ultimately defines the supramolecular structure and solid-state packing of these molecules. nih.govunison.mxnih.gov

Table 2: Hydrogen-Bond Geometry in N-(2-phenylethyl)nitroaniline Derivatives

| Compound | D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Reference |

| 2,4-Dinitro-N-(2-phenylethyl)aniline | N1–H1···O21 | 0.86 | 2.08 | 2.643(2) | 122 | nih.gov |

| 4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline | N1–H1···O21 | 0.86 | 2.11 | 2.646(4) | 120 | nih.gov |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline | N1–H1···O21 | 0.86 | 2.05 | 2.614(2) | 122 | - |

| Note: Data for the specific title compound is not available; this table presents data from highly analogous structures to illustrate typical bond parameters. The third entry is from a related study for comparison. |

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are instrumental in piecing together the molecular puzzle of 2-nitro-N-(2-phenylethyl)aniline. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is anticipated to display a complex pattern of signals. The protons of the phenylethyl group would likely appear as two methylene (B1212753) triplets in the aliphatic region. The aromatic protons of the unsubstituted phenyl ring would present as a multiplet, while the protons on the nitro-substituted aniline (B41778) ring would show distinct downfield shifts due to the electron-withdrawing nature of the nitro group, with their multiplicity depending on the substitution pattern. The N-H proton would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data. The two methylene carbons of the phenylethyl group would be expected in the aliphatic region. The aromatic region would contain signals for the six carbons of the unsubstituted phenyl ring and the six carbons of the 2-nitroaniline (B44862) moiety. The carbon atom attached to the nitro group (C2) and the carbon atom bonded to the nitrogen (C1) in the aniline ring are expected to be significantly deshielded.

For comparison, the NMR data for the related compound 2-(phenylethynyl)aniline has been reported. rsc.org Although featuring an ethynyl (B1212043) linker instead of an ethyl one, it provides some insight into the chemical shifts of the aromatic protons and carbons.

| Compound Fragment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| 2-nitroaniline moiety | Aromatic protons shifted downfield | Aromatic carbons, with C-NO₂ and C-N being most downfield |

| 2-phenylethyl moiety | Methylene triplets in the aliphatic region, aromatic multiplet | Methylene carbons in the aliphatic region, aromatic carbons |

| N-H proton | Broad singlet | Not applicable |

This table presents expected NMR characteristics based on the analysis of related compounds and general principles of NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The most prominent would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine would be observed as a band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl bridge would be found just below 3000 cm⁻¹. Bending vibrations for the aromatic rings and the various C-N and C-C bonds would also be present in the fingerprint region. For instance, the IR spectrum of 2-nitroaniline shows characteristic peaks that can be used as a reference. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dictated by the electronic transitions within the molecule. The presence of the nitroaniline chromophore would likely result in strong absorption bands in the UV region. The spectrum of 2-nitroaniline, for example, exhibits absorption maxima that can be attributed to π-π* and n-π* transitions. researchgate.net The addition of the phenylethyl group might cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and could introduce additional absorption bands related to the phenyl chromophore.

| Functional Group | Expected IR Absorption Bands (cm⁻¹) | Expected UV-Vis Absorption (nm) |

| Nitro (NO₂) group | 1500-1550 (asymmetric), 1300-1370 (symmetric) | Contributes to absorption in the UV region |

| Secondary Amine (N-H) | 3300-3500 (stretching) | - |

| Aromatic C-H | 3000-3100 (stretching) | π-π* transitions in the UV region |

| Aliphatic C-H | <3000 (stretching) | - |

This table summarizes the expected spectroscopic features based on the functional groups present in this compound.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, while elemental analysis confirms its elemental composition.

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns would likely involve the cleavage of the C-C bond in the ethyl bridge, leading to the formation of a tropylium (B1234903) ion (m/z 91) or a phenylethyl cation. Cleavage of the N-C bond is also a plausible fragmentation pathway.

Elemental Analysis: Elemental analysis would be used to experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound. These experimental values would then be compared to the calculated theoretical values to confirm the chemical formula of this compound (C₁₄H₁₄N₂O₂).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported, the structures of several closely related N-(2-phenylethyl)nitroaniline derivatives have been elucidated, providing significant insights into the likely conformation and packing of the title compound. Current time information in Bangalore, IN.

Analysis of Molecular Conformation

The conformation of N-(2-phenylethyl)nitroaniline derivatives is influenced by the substituents on the aniline ring. For instance, in 4-methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline, the conformation about the ethyl group is gauche, which results in the two aromatic rings being nearly perpendicular to each other. Current time information in Bangalore, IN. In contrast, 2,4-dinitro-N-(2-phenylethyl)aniline adopts an anti conformation about the ethyl C-C bond, leading to the phenyl and aniline rings being essentially parallel. Current time information in Bangalore, IN.

Investigation of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal lattice is determined by a variety of intermolecular forces, including hydrogen bonding and van der Waals interactions. In the crystal structure of 2,4-dinitro-N-(2-phenylethyl)aniline, molecules are linked into dimers by intermolecular N-H···O hydrogen bonds. Current time information in Bangalore, IN.

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic separation is a cornerstone of modern analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like "this compound," these methods are crucial for verifying its identity and ensuring the absence of impurities that could interfere with subsequent research or applications.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is a highly efficient form of column chromatography that pumps a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). HPLC is a versatile and reliable method for assessing the purity of synthesized compounds like "this compound."

The separation of "this compound" and its potential impurities is typically achieved using reversed-phase HPLC. In this mode, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) gel), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus will be retained longer in the column, leading to a later elution time.

For the analysis of nitroaniline derivatives, UV detection is commonly employed due to the presence of the chromophoric nitro group. nih.gov The selection of an appropriate detection wavelength is critical for achieving high sensitivity. A detailed study on the simultaneous determination of five nitroaniline and dinitroaniline isomers utilized a detection wavelength of 225 nm, which could be a suitable starting point for the analysis of "this compound." nih.gov

A typical HPLC method for the purity assessment of "this compound" would involve the following parameters, extrapolated from methods used for similar nitroaromatic compounds:

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This table presents a hypothetical set of parameters based on established methods for structurally related nitroaniline compounds. nih.gov

The resulting chromatogram would ideally show a single major peak corresponding to "this compound," with any other peaks representing impurities. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of its purity.

"this compound" possesses a chiral center at the benzylic position of the phenylethyl group. This means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. As enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the most widely used technique for this purpose. nih.gov

Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers of the analyte. This differential interaction leads to a difference in retention times, allowing for their separation. The selection of the appropriate CSP is critical for achieving a successful separation. For N-acylated amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective. nih.gov

The mechanism of chiral recognition on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion in the chiral cavities of the polysaccharide structure. For "this compound," the nitro group and the secondary amine provide sites for such interactions.

A plausible approach for the enantiomeric separation of "this compound" would involve screening various commercially available chiral columns under normal-phase or reversed-phase conditions. Normal-phase chromatography, using a mobile phase of hexane (B92381) and an alcohol like isopropanol, is often successful for the separation of enantiomers on polysaccharide-based CSPs.

Table 2: Representative Chiral HPLC Conditions for Enantiopurity Determination of this compound

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., at 254 nm) |

| Column Temperature | 25°C |

This table provides an example of typical conditions for chiral separations of compounds with similar functional groups. The optimal conditions would require experimental verification.

The resulting chromatogram would show two distinct peaks for the (R)- and (S)-enantiomers if the separation is successful. The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers, providing a measure of the enantiopurity of the sample.

Computational and Theoretical Chemistry of 2 Nitro N 2 Phenylethyl Aniline Systems

Quantum Chemical Approaches

Quantum chemical methods are fundamental tools for investigating the properties of molecular systems. For a molecule like 2-nitro-N-(2-phenylethyl)aniline, these approaches can elucidate its conformational preferences, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry, vibrational frequencies, and electronic properties of this compound.

In studies of similar ortho-nitroaniline derivatives, DFT calculations have been employed to investigate the interplay of various molecular interactions. researchgate.netscispace.com For this compound, a key structural feature is the intramolecular hydrogen bond between the amine hydrogen and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring. researchgate.netscispace.com This interaction significantly influences the molecule's conformation.

Van der Waals corrected DFT calculations on related structures have highlighted the importance of stacking interactions between the phenyl ring and the chelate ring formed by the intramolecular hydrogen bond. researchgate.netscispace.com These interactions, along with C–H···O hydrogen bonds, are significant in the dimerization and crystal packing of these molecules. researchgate.netscispace.com Theoretical investigations using DFT can also be used to compare the electron charge density distribution and electrostatic potential around the molecule with experimental results from high-resolution X-ray diffraction. mdpi.com

Table 1: Illustrative DFT Calculation Parameters for Related Nitroaniline Derivatives

| Parameter | Specification | Purpose |

|---|---|---|

| Functional | PBE with Grimme's van der Waals corrections | To accurately model non-covalent interactions like stacking. scispace.com |

| Basis Set | aug-cc-pVDZ | Provides a flexible description of the electron density. scispace.com |

This table is illustrative and based on methodologies used for similar compounds.

While less accurate than DFT or ab initio methods, semiempirical molecular orbital theories offer a computationally efficient way to study large molecular systems. These methods can be applied to explore the conformational landscape of this compound and to obtain initial estimates of its electronic properties. For instance, the Parameterized Model number 3 (PM3) method can be used to obtain a profile of physical properties such as total energy and heat of formation. researchgate.net

Hartree-Fock (HF) calculations, an ab initio method, provide a fundamental approach to solving the electronic Schrödinger equation for a molecule. Although HF theory does not account for electron correlation, it is a valuable tool for determining molecular orbitals and initial geometric parameters. researchgate.net

For molecules like this compound, HF calculations, often used with basis sets such as 6-311G(d,p), can be employed to optimize the ground state geometry and to calculate optical and electronic properties. ajchem-a.com These calculations serve as a baseline for more advanced computational methods that incorporate electron correlation.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is key to understanding its reactivity. Computational methods provide powerful tools for predicting where a molecule is likely to react and how it will interact with other species.

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com

For aromatic nitro compounds and anilines, the nature of the frontier orbitals is well-understood. In aniline (B41778), the HOMO is typically a π-orbital with significant contribution from the amine lone pair, while in nitrobenzene (B124822), the LUMO is a π*-antibonding orbital with a large contribution from the nitro group. researchgate.net In this compound, the HOMO would be expected to have significant character on the aniline ring and the nitrogen atom of the amino group. The LUMO is anticipated to be localized primarily on the nitrobenzene moiety, particularly on the nitro group, indicating that this region is the most likely site for nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Table 2: Expected Characteristics of Frontier Molecular Orbitals for this compound

| Molecular Orbital | Expected Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Phenyl and amino groups | Site for electrophilic attack |

| LUMO | Nitro group and nitro-substituted ring | Site for nucleophilic attack |

This table is based on general principles of FMO theory and data from related aniline and nitrobenzene compounds.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). thaiscience.info These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. thaiscience.info

For this compound, an MEP study would be expected to show a region of significant negative electrostatic potential around the oxygen atoms of the nitro group. thaiscience.info This indicates that these are the most likely sites for electrophilic attack. Conversely, regions of positive potential are expected around the hydrogen atoms, particularly the amine hydrogen. The MEP surface provides a detailed picture of the charge landscape, which governs intermolecular interactions and chemical reactivity. researchgate.net

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Parameters

Conceptual Density Functional Theory (CDFT) serves as a powerful framework for understanding and predicting the chemical reactivity of molecular systems. mdpi.comnih.gov By calculating a set of global and local descriptors, CDFT provides a quantitative basis for concepts like electronegativity and chemical hardness, which are derived from the change in energy with respect to the number of electrons. researchgate.netmdpi.com

Key global reactivity parameters in CDFT include:

Electronic Chemical Potential (μ) : This parameter indicates the tendency of electrons to escape from the system. It is related to the negative of electronegativity.

Chemical Hardness (η) : Hardness measures the resistance of a molecule to a change in its electron distribution.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. researchgate.net

Nucleophilicity Index (N) : Conversely, the nucleophilicity index describes the electron-donating capability of a molecule. mdpi.com

Local reactivity is described by Fukui functions (f(r)) , which identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com By analyzing the Fukui functions for this compound, one could pinpoint the specific atoms most likely to participate in chemical reactions.

Table 1: Key Global Reactivity Parameters in Conceptual DFT

| Parameter | Symbol | Definition | Chemical Interpretation |

|---|---|---|---|

| Electronic Chemical Potential | μ | (∂E/∂N)v(r) | Tendency of electrons to escape; related to electronegativity. |

| Chemical Hardness | η | (∂²E/∂N²)v(r) | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | μ²/2η | Propensity of the system to accept electrons. |

Non-Covalent Interactions (NCI) and Electron Localization Function (ELF) Analysis

Non-Covalent Interactions (NCI) play a crucial role in determining the supramolecular chemistry and conformational preferences of molecules. In derivatives of this compound, crystallographic studies have identified key non-covalent interactions. A prominent feature is the formation of an intramolecular N—H⋯O hydrogen bond between the amine hydrogen and an oxygen atom of the adjacent ortho-nitro group. nih.govnih.gov This interaction significantly influences the planarity and conformation of the molecule.

Intermolecularly, these molecules can form dimers through various hydrogen bonding motifs. For instance, 2,4-dinitro-N-(2-phenylethyl)aniline forms dimers via intermolecular N—H⋯O hydrogen bonds, where the amine hydrogen participates in a three-center interaction with two nitro oxygen atoms. nih.govnih.gov However, modest changes to the functional groups can alter these interactions significantly. In 4-methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline, intermolecular hydrogen bonds involving the N-H group are absent. nih.govresearchgate.net π–π stacking interactions between the aromatic rings are generally not favored in these systems, often due to staggered packing or non-parallel arrangements of the rings. nih.govresearchgate.net

The Electron Localization Function (ELF) provides a powerful method for visualizing chemical bonding and electron pairs in a chemically intuitive manner. wikipedia.org An ELF analysis of this compound would map the regions of high electron localization. wikipedia.org This would clearly distinguish between core and valence electrons and visualize the covalent bonds and lone pairs. wikipedia.org Such an analysis would be expected to show high ELF values corresponding to the C-C and C-H bonds of the phenyl and aniline rings, the C-N and N-H bonds of the amine linker, and the N-O bonds of the nitro group. It would also highlight the localization of lone pair electrons on the oxygen and nitrogen atoms, providing insight into the molecule's electronic structure and bonding characteristics. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for gaining a deep understanding of chemical reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species that are difficult to observe experimentally.

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways involves mapping the potential energy surface to identify the lowest energy route from reactants to products. This process includes the crucial step of locating and characterizing transition states, which are the energetic maxima along the reaction coordinate. For a molecule like this compound, computational studies could elucidate the mechanisms of reactions such as electrophilic or nucleophilic aromatic substitution on either of the phenyl rings, or reactions involving the nitro group, such as its reduction.

By calculating the activation energies associated with these transition states, chemists can predict the feasibility and kinetics of various potential reactions. While specific mechanistic studies on this compound are not extensively documented, the methodologies of computational chemistry provide a robust framework for such investigations. For example, studies on related nitro-containing compounds have successfully used these techniques to determine reaction mechanisms and regioselectivity. mdpi.com

Conformational Energy Landscape Studies

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its accessible conformations. Conformational energy landscape studies computationally map the relative energies of the molecule's various spatial arrangements.

Experimental data from crystallographic studies of N-(2-phenylethyl)nitroaniline derivatives show that even modest changes in functional groups can cause significant differences in molecular conformation. nih.gov For instance, the conformation about the ethyl C-C bond can be either anti or gauche. In 2,4-dinitro-N-(2-phenylethyl)aniline, an anti conformation leads to the phenyl and aniline rings being essentially parallel. researchgate.netresearchgate.net In contrast, the gauche conformation is observed in 4-methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline, resulting in the two arene rings being nearly perpendicular to each other. nih.govresearchgate.net A computational study would aim to calculate the energy barriers between these conformers and identify the global minimum energy structure, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

Table 2: Observed Conformations in N-(2-phenylethyl)nitroaniline Derivatives

| Compound | Conformation (Ethyl Group) | Dihedral Angle (Arene Rings) | Reference |

|---|---|---|---|

| 2,4-Dinitro-N-(2-phenylethyl)aniline | anti | ~2° (nearly parallel) | nih.gov |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline | anti | ~106° (approx. perpendicular) | nih.gov |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties or biological activities. In the context of chemical reactivity, a QSPR model for a series of this compound derivatives would seek to establish a predictive relationship between molecular descriptors and an experimentally measured reactivity parameter.

The molecular descriptors used in QSPR models can be derived from computational chemistry and can include constitutional, topological, geometrical, and quantum-chemical parameters. For instance, the global reactivity indices calculated using CDFT (such as electrophilicity ω or chemical hardness η) could serve as effective descriptors. The model would then be developed using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that can predict the reactivity of new, untested compounds within the same chemical class. Such studies are valuable for guiding the synthesis of new molecules with desired reactivity profiles.

Research Applications As Precursors and Catalytic Agents

The chemical architecture of 2-nitro-N-(2-phenylethyl)aniline makes it a valuable starting material for creating more complex chemical structures. The presence of the nitro group ortho to the secondary amine is a key feature, enabling specific chemical transformations.

Precursors for Advanced Organic Synthesis Targets

The compound serves as a foundational element for constructing intricate molecules, particularly those containing nitrogen.

While direct synthesis of heterocycles from this compound is not extensively documented, its parent structure, o-nitroaniline, is widely used in the synthesis of nitrogen-containing heterocycles like benzimidazoles. The typical synthetic route involves the reductive cyclization of the o-nitroaniline derivative. This process first reduces the nitro group to an amine, which then reacts with a suitable partner (often an aldehyde or carboxylic acid derivative) to form the heterocyclic ring. For instance, various substituted benzimidazoles have been successfully synthesized in high yields from o-nitroanilines using this methodology. nih.govresearchgate.net This established reactivity suggests that this compound could be a precursor to novel, highly substituted benzimidazoles and other related heterocyclic systems, such as phenazines, through similar reductive cyclization strategies. nih.gov The reaction often proceeds via a hydroxylamine (B1172632) intermediate. lookchem.com

A modular synthetic route involving N-aryl-2-nitrosoaniline intermediates, which can be generated from nitroaniline precursors, has been used to create a series of halogenated phenazine (B1670421) antibacterial agents. nih.gov This further underscores the potential of this compound as a building block for complex, biologically relevant heterocycles.

Table 1: Examples of Heterocycles Synthesized from o-Nitroaniline Precursors

| Precursor | Reagent(s) | Product | Yield (%) |

| o-nitroaniline | Aromatic aldehydes, Zn/NaHSO3 | 2-Aryl-benzimidazoles | High |

| 2-nitro-5-chloroanisole | Various anilines, BSA | 3-Chloro-1-methoxyphenazines | 34-82 |

| o-nitroanilines | Aryl aldehydes, Na2S2O4 | 2-Substituted benzimidazoles | Good |

This table illustrates the types of heterocyclic compounds that can be synthesized from o-nitroaniline derivatives, highlighting the potential synthetic pathways for this compound.

The utility of this compound extends to its role as an intermediate in the synthesis of specialized chemicals. A notable application for related N-(2-phenylethyl)nitroaniline derivatives is as precursors for agents that release nitric oxide (NO) slowly and sustainably. nih.govresearchgate.netnih.gov N-nitrosated secondary amines are known to release NO in a controlled manner, which is beneficial for various therapeutic applications. nih.govnih.gov The synthesis of these NO-releasing materials often starts with a nitroaniline derivative. nih.govnih.gov

Furthermore, related nitroaniline compounds, such as 2-nitro-5-(phenylthio)aniline, serve as crucial intermediates in the production of anthelmintic drugs like fenbendazole. chemicalbook.comgoogle.com This is achieved by synthesizing methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate from the nitroaniline precursor. chemicalbook.com These examples highlight the role of the nitroaniline scaffold in constructing molecules with specific biological functions.

Role in Materials Science Research

The properties of this compound also make it a candidate for research in materials science, particularly in the development of novel carbon-based and functional organic materials.

Nitrogen-doped carbon materials have garnered significant interest for applications in catalysis and energy storage due to their enhanced electronic properties. researchgate.netlabpartnering.org These materials are often prepared by the pyrolysis of nitrogen-containing organic precursors. researchgate.netresearchgate.net The pyrolysis of organic compounds like polyaniline has been shown to be an effective method for producing nitrogen-doped carbon with controlled properties. researchgate.net

Given that this compound contains a significant amount of nitrogen, it represents a potential precursor for the synthesis of nitrogen-doped carbon materials. The pyrolysis of such a molecule could lead to a carbonaceous matrix with nitrogen atoms incorporated into the graphitic structure, which is crucial for applications like electrocatalysis, including the oxygen reduction reaction (ORR). researchgate.netlabpartnering.org The specific structure of the precursor can influence the type of nitrogen doping (e.g., pyridinic, graphitic), which in turn affects the material's performance. researchgate.net

Beyond its role as a precursor, the molecular structure of this compound and its derivatives allows for their incorporation into functional organic materials. As mentioned, a key application is in the development of materials capable of sustained nitric oxide release. nih.govresearchgate.netnih.gov The molecular conformation and intermolecular interactions, such as hydrogen bonding, play a crucial role in the packing of these molecules in the solid state and can influence the rate of NO release. researchgate.netnih.gov

Studies on derivatives like 2,4-Dinitro-N-(2-phenylethyl)aniline have shown that small changes in the functional groups can lead to significant differences in molecular conformation and crystal packing. researchgate.net This tunability is a desirable feature in materials science, as it allows for the rational design of materials with specific properties.

Catalytic Applications and Ligand Development

While the primary applications of this compound are as a precursor and intermediate, the broader class of N-aryl amines and related structures are fundamental in the development of ligands for catalysis. The nitrogen atom in the amine can act as a coordination site for metal ions, and the aromatic rings can be functionalized to tune the electronic and steric properties of the resulting ligand.

Although there is no specific documentation of this compound itself being used as a ligand or catalyst, related N-aryl compounds are integral to the synthesis of ligands for a variety of catalytic reactions. nih.gov For example, N-arylpyrrole derivatives have been developed as ligands for antimicrobial agents. nih.gov The structural motifs present in this compound could potentially be modified to create novel ligands for transition metal catalysis. The development of nitrosyl iron complexes with thiophenolyl ligands for NO delivery also highlights the importance of nitrogen- and sulfur-containing ligands in bioinorganic chemistry. rsc.org The field of electrochemical nitrogen reduction also heavily relies on the design of novel catalysts, often involving nitrogen-containing supports. acs.org

Substrates in Catalytic Reduction and Functional Group Transformations

The most prominent functional group transformation involving this compound is the reduction of its nitro (-NO2) group. The catalytic reduction of aromatic nitro compounds is a widely studied and crucial reaction in organic synthesis, primarily for the production of aromatic amines. nih.govmdpi.com In this context, this compound serves as a substrate for conversion into its corresponding amino derivative, N1-(2-phenylethyl)benzene-1,2-diamine.

This transformation is typically achieved through catalytic hydrogenation. mdpi.com Various catalytic systems, often employing metal nanoparticles, are effective for the reduction of the nitro group. nih.gov The process involves the transfer of hydrogen atoms to the nitro group, leading to a stepwise reduction that can pass through intermediates like nitrosobenzene (B162901) and N-phenylhydroxylamine before yielding the final aniline (B41778) product. mdpi.com Controlling the reaction conditions is crucial to achieve selectivity, as incomplete reduction can yield the hydroxylamine intermediate, while the final diamine product is often the desired outcome for further synthetic steps. The resulting vicinal diamine is a key building block for the synthesis of heterocyclic compounds and bidentate ligands.

Potential for Ligand Design in Organometallic Catalysis

While direct use of this compound as a ligand is uncommon due to the electron-withdrawing nature of the nitro group, its derivative, N1-(2-phenylethyl)benzene-1,2-diamine, holds significant potential for ligand design. The transformation described in the previous section (catalytic reduction of the nitro group) is the key step in unlocking this potential.

The resulting N1-(2-phenylethyl)benzene-1,2-diamine possesses two nitrogen donor atoms—the original secondary amine and the newly formed primary amine—positioned ortho to each other on the aniline ring. This arrangement makes it an excellent candidate for a bidentate ligand, capable of forming a stable five-membered chelate ring with a metal center. Such N,N'-bidentate ligands are fundamental in coordination chemistry and organometallic catalysis. They are used to stabilize metal catalysts, control their reactivity, and influence the stereochemistry of catalytic transformations. Therefore, this compound is considered a valuable precursor to these more complex and catalytically active ligand structures.

Systems for Controlled Chemical Release (e.g., Nitric Oxide Donor Precursors)

A significant area of research for N-(2-phenylethyl)nitroaniline derivatives is their application as precursors for systems that enable the controlled release of chemical agents, particularly nitric oxide (NO). nih.govnih.govnih.gov Nitric oxide is a critical signaling molecule in various physiological processes, but its high reactivity and short half-life make direct administration challenging. nih.gov Therapeutic strategies often rely on NO donor compounds that can release it in a predictable and sustained manner.

N-nitrosated secondary amines are recognized as effective agents for slow and rate-tunable NO release. nih.govnih.gov The compound this compound, being a secondary amine, can be converted into its N-nitroso derivative. This derivative can then act as a pro-drug, releasing nitric oxide under specific conditions. This approach avoids the deleterious effects of a high-concentration burst of NO, which is a common issue with many other donor types. nih.govnih.gov Research has demonstrated that various N-(2-phenylethyl)nitroaniline derivatives can serve as precursors to these sustained NO-releasing materials, highlighting the importance of this molecular framework in the design of advanced therapeutic systems. nih.govnih.gov

Research Applications Overview

| Application Area | Role of this compound | Key Transformation / Mechanism | Resulting Product / System |

| Catalytic Reduction | Substrate | Reduction of the nitro (-NO2) group to an amino (-NH2) group. | N1-(2-phenylethyl)benzene-1,2-diamine |

| Ligand Design | Precursor | Catalytic reduction to form a diamine, which acts as a bidentate ligand. | Bidentate N,N' ligands for organometallic catalysts. |

| Controlled Release | Precursor | N-nitrosation of the secondary amine. | Slow and sustained nitric oxide (NO) donor systems. |

Environmental Chemical Transformations and Fate of this compound in a Research Context

The following article details the current understanding of the environmental transformation and fate of the chemical compound this compound. The information is structured to address specific abiotic and biotic transformation pathways based on available scientific research.

Environmental Chemical Transformations and Fate in Research Context

Interaction with Environmental Matrices: Sorption and Immobilization Research

A comprehensive search of publicly available scientific literature and databases has revealed no specific research studies investigating the interaction of this compound with environmental matrices. Consequently, there is no data available on the sorption and immobilization of this particular compound in soil, sediment, or other environmental compartments. Detailed research findings, including key parameters such as the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc), are therefore not available for this compound.

The absence of such studies means that the environmental fate and transport of this compound, particularly its potential for leaching into groundwater or persisting in soil and sediment, remains uncharacterized. Research in this area is essential for a complete understanding of the compound's environmental risk profile.

Future Research Directions for 2 Nitro N 2 Phenylethyl Aniline

Development of Next-Generation Synthetic Methodologies

The conventional synthesis of N-(2-phenylethyl)nitroaniline derivatives often involves nucleophilic aromatic substitution, where a phenethylamine (B48288) derivative reacts with an activated nitro-substituted aromatic fluoride. nih.gov While effective, future research could focus on developing more efficient, versatile, and scalable synthetic routes.

Key research avenues include:

Catalyst-Driven Cross-Coupling Reactions: Exploring modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide a more general and milder route to synthesize a wider array of derivatives. This would allow for the coupling of various substituted anilines and phenylethyl halides, which may not be feasible under traditional SNAr conditions.

Flow Chemistry and Process Optimization: The use of continuous flow reactors could offer significant advantages for the synthesis of nitrated aromatic compounds. Flow chemistry can provide precise control over reaction parameters (temperature, pressure, stoichiometry), enhance safety by minimizing the accumulation of potentially energetic intermediates, and facilitate scalability.

Green Chemistry Approaches: Future methodologies should aim to incorporate principles of green chemistry, such as using more benign solvents, reducing waste generation, and developing catalytic systems that can be recycled and reused.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Classical Nucleophilic Aromatic Substitution (SNAr) | Well-established, simple procedure. | Optimization of reaction conditions for broader substrate scope. |

| Buchwald-Hartwig Amination | High functional group tolerance, milder conditions, broader scope. | Development of specific catalyst systems for nitroaromatic substrates. |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Adaptation of existing batch syntheses to flow reactor systems. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Investigating reaction kinetics and hotspot effects for nitro compounds. |

Exploration of Novel Reaction Pathways and Reactivity Patterns

Current research has primarily utilized 2-nitro-N-(2-phenylethyl)aniline as a passive scaffold, with its main role being a precursor for nitric oxide (NO) releasing agents upon N-nitrosation of the secondary amine. nih.gov The reactivity of the core structure itself remains largely unexplored.

Future studies should investigate:

Transformations of the Nitro Group: The nitro group is a key functional handle. Its selective reduction to an amino group would yield N1-(2-phenylethyl)benzene-1,2-diamine derivatives. These products are valuable precursors for the synthesis of heterocycles like benzimidazoles, which have applications in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution: The reactivity of both aromatic rings towards electrophilic substitution could be systematically studied. This would enable the introduction of additional functional groups, leading to new derivatives with tailored electronic and steric properties.

Cyclization Reactions: Intramolecular cyclization reactions could be explored to generate novel heterocyclic systems. For instance, reductive cyclization involving the nitro group and the phenylethyl side chain could lead to the formation of substituted indoles or other fused ring systems.

Integration with Advanced Computational Modeling and Machine Learning for Predictive Chemistry

Computational chemistry offers powerful tools to complement experimental research by providing deep mechanistic insights and predicting molecular properties. While crystallographic studies have revealed the solid-state structures of several derivatives nih.govnih.gov, a priori prediction of these structures and their reactivity is a compelling future goal.

Future research should focus on:

Density Functional Theory (DFT) Calculations: As demonstrated in studies of other nitro-containing compounds, DFT methods can be used to model reaction mechanisms, calculate activation energies, and predict regioselectivity. mdpi.com For this compound, DFT could be used to explore the feasibility of the novel reaction pathways proposed in section 8.2 and to understand the electronic factors governing its reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of these molecules in different environments (e.g., in solution or in the solid state). This could be used to predict how molecules self-assemble and pack, which is crucial for designing materials with specific properties, such as predictable NO-release profiles.

Machine Learning (ML) for Property Prediction: By generating a large dataset of derivatives through computational methods and targeted experiments, ML models could be trained to predict key properties. This could include predicting NO-release rates, solid-state packing arrangements, or electronic properties based solely on the chemical structure, thereby accelerating the discovery of new functional materials.

Table 2: Application of Computational Methods

| Computational Technique | Research Application for this compound | Desired Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition states. | Predicting feasibility and selectivity of novel reactions. |